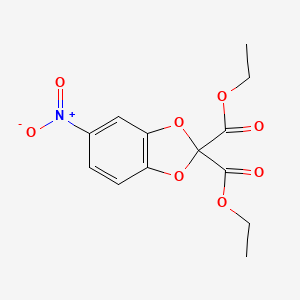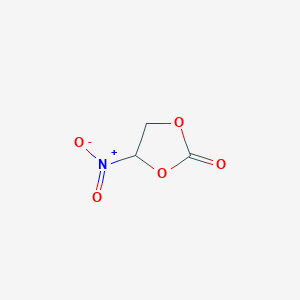
4-Nitro-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-1,3-dioxolan-2-one: is an organic compound with the molecular formula C3H3NO5 . It is a derivative of 1,3-dioxolan-2-one, where a nitro group is attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-dioxolan-2-one can be synthesized through the reaction of 1,3-dioxolan-2-one with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the compound. The process involves the following steps:
- Dissolution of 1,3-dioxolan-2-one in a suitable solvent.
- Addition of nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for a specified period.
- Isolation and purification of the product through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and distillation can further enhance the purity of the final product .
化学反応の分析
Types of Reactions: 4-Nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1,3-dioxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Nitro-1,3-dioxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its unique structure allows for the formation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its nitro group can undergo bioreduction, making it useful in studying cellular redox processes .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of 4-nitro-1,3-dioxolan-2-one involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues, leading to changes in protein structure and function.
Nucleic Acids: Interaction with DNA and RNA, potentially causing mutations or affecting gene expression.
Cellular Pathways: Involvement in redox signaling pathways, influencing cellular responses to oxidative stress.
類似化合物との比較
1,3-Dioxolan-2-one: The parent compound without the nitro group.
4-Fluoro-1,3-dioxolan-2-one: A derivative with a fluorine atom instead of a nitro group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the fourth position.
Comparison: 4-Nitro-1,3-dioxolan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
827300-14-1 |
|---|---|
分子式 |
C3H3NO5 |
分子量 |
133.06 g/mol |
IUPAC名 |
4-nitro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H3NO5/c5-3-8-1-2(9-3)4(6)7/h2H,1H2 |
InChIキー |
GPSZQZDENOVTHL-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


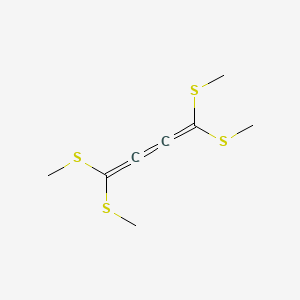
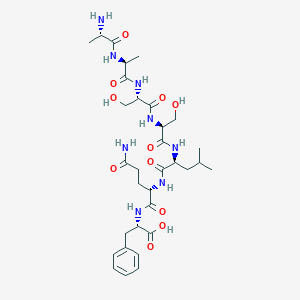
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
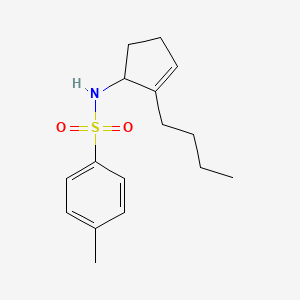
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
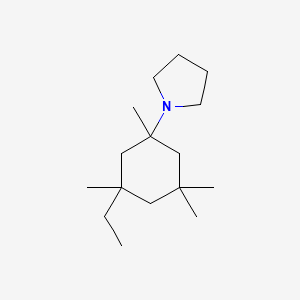
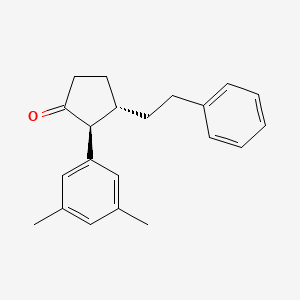
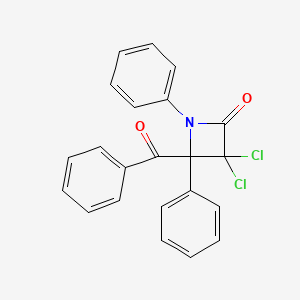
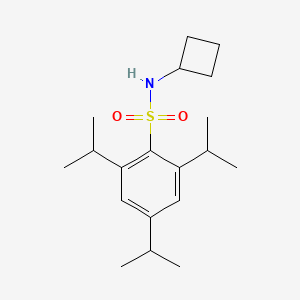
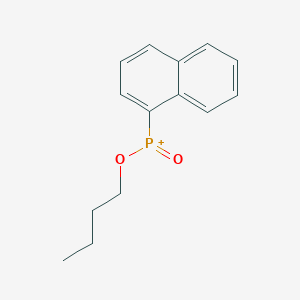

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
